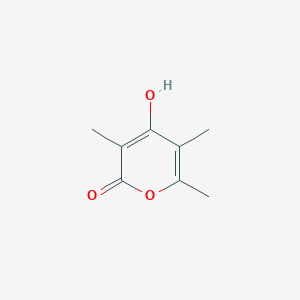

4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one

Description

Significance of Pyranone Scaffolds in Modern Chemical Research

The pyranone scaffold, a six-membered heterocyclic ring containing an oxygen atom and a ketone group, is a cornerstone in the architecture of numerous natural products and synthetic molecules of significant importance. nih.govmdpi.com These structures are not merely chemical curiosities; they are integral to the fields of medicinal chemistry, organic synthesis, and materials science.

Pyranones are recognized as "privileged structures" in drug discovery, meaning they are capable of binding to a variety of biological targets. This versatility has led to the identification of pyranone-containing compounds with a wide array of biological activities.

The pyranone ring serves as a versatile building block in organic synthesis. researchgate.net Its embedded functional groups, such as the lactone and various substituents, provide multiple reaction sites for further chemical transformations. Chemists utilize pyranones as starting materials for the construction of more complex heterocyclic systems and natural products. nih.govresearchgate.net The reactivity of the pyranone nucleus allows for ring-opening reactions, cycloadditions, and various functional group interconversions, making it a valuable tool for synthetic chemists. researchgate.net

Historical Context and Evolution of 4-Hydroxypyrone Chemistry

The chemistry of 4-hydroxypyrones has a rich history rooted in the study of natural products. Early investigations into compounds isolated from fungi and plants led to the identification and characterization of simple yet important 4-hydroxy-2-pyrones like triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) and dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one). mdpi.comencyclopedia.pub These molecules became benchmark compounds for understanding the biosynthesis of polyketides, a large and diverse class of natural products. mdpi.com

The evolution of this field has been marked by the development of synthetic methodologies to access these and more complex 4-hydroxypyrone structures. A common and biomimetic approach involves the cyclization of 1,3,5-tricarbonyl compounds. mdpi.com Over the past two decades, new synthetic methods have emerged, including transition metal-catalyzed cyclizations of alkynes and transformations involving ketenes, which provide more direct access to variously substituted 4-hydroxy-2-pyrones. mdpi.com

The following table provides a brief overview of key historical developments in the broader field of 4-hydroxypyrone chemistry:

| Era | Key Developments | Significance |

| Early 20th Century | Isolation and structural elucidation of simple 4-hydroxypyrones from natural sources. | Laid the foundation for understanding the chemical nature of this class of compounds. |

| Mid-20th Century | Elucidation of the polyketide biosynthetic pathway, identifying 4-hydroxypyrones as key intermediates. | Connected the chemistry of these compounds to a major pathway in natural product biosynthesis. |

| Late 20th Century | Development of classical synthetic routes, primarily based on cyclization of polycarbonyl compounds. | Enabled the laboratory synthesis of natural and non-natural 4-hydroxypyrones for further study. |

| 21st Century | Emergence of modern synthetic methods, including catalysis and biotechnological approaches. mdpi.com | Provided more efficient and versatile routes to a wider range of 4-hydroxypyrone derivatives. |

Overview of Research Trajectories for Trimethyl-Substituted Pyranone Systems

While direct research on 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one is not extensively documented, research on polysubstituted pyranones, including those with multiple methyl groups, follows several key trajectories.

One major area of focus is the total synthesis of natural products . Many complex bioactive molecules contain highly substituted pyranone cores. Synthetic efforts are often directed at developing stereoselective methods to construct these intricate structures. These syntheses serve not only to confirm the structure of the natural product but also to provide access to analogues for structure-activity relationship studies. nih.govmdpi.com

Another significant research direction is the development of novel synthetic methodologies . The creation of polysubstituted pyranones presents a synthetic challenge, and chemists are continually exploring new reactions and strategies to build these scaffolds with precise control over the substitution pattern. This includes the use of domino reactions, multicomponent reactions, and advanced catalytic systems to improve efficiency and selectivity.

Finally, there is ongoing interest in the biological evaluation of substituted pyranones. As the substitution pattern on the pyranone ring can significantly influence its biological activity, researchers synthesize libraries of related compounds to screen for potential therapeutic applications. The presence of multiple methyl groups, as in this compound, can impact the molecule's lipophilicity, steric profile, and metabolic stability, all of which are important factors in its potential as a drug candidate.

Structure

3D Structure

Properties

CAS No. |

50405-44-2 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 |

IUPAC Name |

4-hydroxy-3,5,6-trimethylpyran-2-one |

InChI |

InChI=1S/C8H10O3/c1-4-6(3)11-8(10)5(2)7(4)9/h9H,1-3H3 |

InChI Key |

ZCLDVNJXGNOJKY-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=O)C(=C1O)C)C |

Canonical SMILES |

CC1=C(OC(=O)C(=C1O)C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 3,5,6 Trimethyl 2h Pyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and substitution pattern of the molecule.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three methyl groups and the hydroxyl proton. The chemical shifts of the methyl protons are influenced by their position on the pyranone ring. The C-6 methyl group, being attached to a carbon adjacent to the ring oxygen, would likely appear at a slightly different chemical shift compared to the methyl groups at C-3 and C-5, which are attached to the C=C double bond.

The hydroxyl proton at the C-4 position is expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| C3-CH₃ | ~1.8-2.0 | Singlet |

| C5-CH₃ | ~1.9-2.2 | Singlet |

| C6-CH₃ | ~2.1-2.4 | Singlet |

| C4-OH | Variable | Broad Singlet |

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, eight distinct carbon signals are anticipated. The carbonyl carbon (C-2) of the lactone is expected to resonate at the lowest field (highest ppm value). The olefinic carbons (C-3, C-4, and C-5) and the carbon bearing the oxygen (C-6) will appear in the intermediate region of the spectrum. The three methyl carbons will be observed at the highest field (lowest ppm values).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | ~165-175 |

| C3 | ~110-120 |

| C4 | ~155-165 |

| C5 | ~125-135 |

| C6 | ~150-160 |

| C3-CH₃ | ~10-15 |

| C5-CH₃ | ~12-18 |

| C6-CH₃ | ~18-25 |

Note: These are estimated chemical shift ranges based on typical values for similar structures and may differ in experimental data.

Advanced Two-Dimensional NMR Techniques

COSY: This experiment would reveal correlations between protons that are coupled to each other. In this molecule, long-range couplings might be observed between the methyl protons, particularly between the C-5 and C-6 methyl groups, which could help in their assignment.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the chemical shifts for each methyl carbon and its attached protons.

HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons (C-2, C-3, C-4, C-5, and C-6) by observing their correlations with the methyl protons. For instance, the protons of the C-3 methyl group would show correlations to C-2, C-3, and C-4. Similarly, the C-5 methyl protons would correlate with C-4, C-5, and C-6, and the C-6 methyl protons would show correlations to C-5 and the ring oxygen (indirectly affecting C-2).

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₈H₁₀O₃.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₁₀O₃ |

| Exact Mass | 154.0630 g/mol |

| Monoisotopic Mass | 154.062994 Da |

The experimentally determined monoisotopic mass from an HRMS analysis should be in close agreement with the calculated value, confirming the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical electron ionization (EI) GC-MS experiment, the molecule is fragmented, and the resulting fragmentation pattern provides a "fingerprint" that can be used for identification and structural elucidation.

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways. A plausible fragmentation pathway would involve the initial loss of a methyl radical (CH₃•), followed by the loss of carbon monoxide (CO) or other small neutral molecules.

Table 4: Plausible Mass Fragmentation Data from GC-MS (EI)

| m/z | Proposed Fragment | Possible Loss |

| 154 | [M]⁺• (Molecular Ion) | - |

| 139 | [M - CH₃]⁺ | Loss of a methyl radical |

| 111 | [M - CH₃ - CO]⁺ | Sequential loss of a methyl radical and carbon monoxide |

| 96 | [M - 2CH₃ - CO]⁺ | Sequential loss of two methyl radicals and carbon monoxide |

| 68 | [C₄H₄O]⁺• | Retro-Diels-Alder type fragmentation |

The analysis of these fragments helps to piece together the structure of the parent molecule. The presence of a strong molecular ion peak at m/z 154 would be expected, and the subsequent fragmentation pattern would be consistent with the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of analyzing pyranone derivatives, LC-MS is invaluable for both qualitative and quantitative analysis, even in complex matrices. The process involves introducing a sample into an HPLC (High-Performance Liquid Chromatography) or UPLC (Ultra-Performance Liquid Chromatography) system, where individual components are separated based on their interactions with a stationary phase. For pyranones, reverse-phase (RP) HPLC methods are common. sielc.com As the separated components elute from the chromatography column, they are introduced into the mass spectrometer.

Electrospray ionization (ESI) is a frequently used soft ionization technique in LC-MS that generates intact molecular ions with minimal fragmentation, which is crucial for determining the molecular weight of the analyte. ncsu.edu Subsequent fragmentation of the molecular ion, often through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), provides structural information. The fragmentation pattern is characteristic of the molecule's structure. For pyranone derivatives, fragmentation is often initiated by the elimination of carbon monoxide (CO). asianpubs.org Other fragmentation pathways can involve the loss of hydrogen, rearrangements, and cleavage of substituent groups. asianpubs.orgcore.ac.uk This detailed fragmentation data is essential for the structural confirmation of known compounds and the elucidation of unknown derivatives. ncsu.edu In the analysis of related compounds like sotolon, LC-MS/MS has proven to be a highly sensitive and selective method, capable of detecting compounds at very low quantities (ppb levels) in complex mixtures like fortified wines. nih.govresearchgate.net

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound Based on common fragmentation patterns for pyranone compounds.

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 155.065 [M+H]⁺ | 127.070 | CO (28 Da) | Loss of carbonyl group from the pyranone ring |

| 155.065 [M+H]⁺ | 111.059 | CO₂ (44 Da) | Decarboxylation |

| 155.065 [M+H]⁺ | 97.080 | C₃H₆O (58 Da) | Cleavage involving methyl and hydroxyl groups |

| 153.050 [M-H]⁻ | 111.044 | C₂H₂O (42 Da) | Loss of ketene (B1206846) from the ring |

High-Throughput Electrospray Ionization Mass Spectrometry for Pyranone Derivatives

High-Throughput Electrospray Ionization Mass Spectrometry (HT-ESI-MS) encompasses several techniques designed for the rapid analysis of large numbers of samples, significantly accelerating research in fields like drug discovery and process optimization. semanticscholar.org Techniques such as Desorption Electrospray Ionization (DESI) and droplet ESI-MS allow for the direct analysis of samples in their native environment with minimal or no preparation, achieving analysis rates of several samples per second. nih.govnih.gov

DESI-MS involves directing an electrospray of charged solvent droplets onto a surface, where they dissolve analytes that are then ionized and drawn into the mass spectrometer. nih.gov This method is particularly useful for screening arrays of reaction mixtures directly from substrates like microtiter plates. rsc.org For pyranone derivatives, this could be applied to rapidly screen combinatorial libraries for biological activity or to optimize reaction conditions for their synthesis. researchgate.net The system can be automated to create ion images of selected reagents and products, providing a visual representation of reaction outcomes across an entire plate. rsc.org

Droplet ESI-MS, another high-throughput approach, involves analyzing samples as discrete nanoliter droplets separated by an immiscible fluid. nih.gov This format allows for the reliable manipulation of tiny volumes and direct coupling to the mass spectrometer for sequential analysis. nih.gov For a library of pyranone derivatives, this would enable label-free screening for enzyme inhibitors or other biological modulators at a rate of thousands of samples per day. nih.gov The speed and sensitivity of these HT-ESI-MS methods make them powerful tools for exploring the chemical space and biological potential of pyranone derivatives.

Table 2: Conceptual High-Throughput Screening of Pyranone Derivatives using DESI-MS

| Parameter | Description |

| Platform | Automated DESI-MS system with a moving stage for microtiter plates. |

| Assay Type | Label-free enzyme inhibition assay. |

| Sample Format | 384-well plate containing enzyme, substrate, and individual pyranone derivatives. |

| Analysis Speed | 1-3 samples per second. nih.gov |

| Data Acquisition | Continuous on-line process monitoring the ion intensity of the substrate and the product of the enzymatic reaction. rsc.org |

| Outcome | Rapid identification of pyranone derivatives that inhibit the enzyme, indicated by a decrease in the product ion signal relative to controls. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Tautomerism Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. americanpharmaceuticalreview.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. For this compound, IR and Raman spectra would reveal characteristic bands for its key functional groups. The C=O stretching vibration of the lactone ring is expected to produce a strong band in the IR spectrum, typically around 1700-1740 cm⁻¹. americanpharmaceuticalreview.com The C=C double bonds within the pyranone ring would show stretching vibrations in the 1600-1680 cm⁻¹ region. scifiniti.com The stretching vibration of the hydroxyl (O-H) group is particularly informative and typically appears as a broad band in the 3200-3600 cm⁻¹ range in the IR spectrum, with its position and shape being sensitive to hydrogen bonding. americanpharmaceuticalreview.com

These techniques are also exceptionally well-suited for studying tautomerism, a phenomenon where a compound exists as a dynamic equilibrium between two or more interconvertible isomers called tautomers. nih.gov Hydroxy-pyranones can exhibit keto-enol tautomerism. scifiniti.com The relative populations of the tautomers can be influenced by factors such as the solvent. scifiniti.comekb.eg In studies of related pyrones, the 4-hydroxy enol tautomer is often the dominant form. scifiniti.comscifiniti.com Differences in the vibrational spectra of the tautomers, particularly in the C=O, O-H, and C=C stretching regions, allow for the identification and quantification of each form present at equilibrium. nih.govscifiniti.com

Table 3: Characteristic Vibrational Frequencies for this compound Based on data from analogous pyranone structures.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| O-H stretch (H-bonded) | 3200 - 3500 | IR | Strong, Broad |

| C-H stretch (methyl) | 2900 - 3000 | IR, Raman | Medium-Strong |

| C=O stretch (lactone) | 1700 - 1740 | IR | Strong |

| C=C stretch | 1620 - 1680 | Raman | Strong |

| C-O stretch | 1200 - 1300 | IR | Strong |

| Ring vibrations | 800 - 1500 | IR, Raman | Medium-Strong |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. nih.gov For pyranone derivatives, single-crystal X-ray diffraction studies have been used to unambiguously confirm their molecular structures. nih.govhelsinki.firesearchgate.net

A crystallographic analysis of this compound would first involve growing a suitable single crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. helsinki.fi Studies on similar pyranone structures reveal that the heterocyclic pyran ring is often nearly planar. scifiniti.comresearchgate.net A key feature that would be elucidated is the nature of intermolecular interactions, particularly hydrogen bonding. The hydroxyl group at the C4 position can act as a hydrogen bond donor, while the carbonyl oxygen at C2 can act as an acceptor, leading to the formation of hydrogen-bonded chains or dimers that stabilize the crystal packing. nih.govresearchgate.net This detailed structural information is crucial for understanding structure-activity relationships and designing new molecules with specific properties.

Table 4: Expected Solid-State Structural Parameters for this compound Based on crystallographic data of related pyranone derivatives.

| Parameter | Description | Expected Value |

| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Pyran Ring Conformation | The spatial arrangement of the ring atoms. | Near-planar |

| C=O Bond Length | The distance between the carbonyl carbon and oxygen. | ~1.21 Å |

| C-O Bond Length (in ring) | The distance of the single bond between carbon and the ring oxygen. | ~1.37 Å |

| C=C Bond Length | The distance between the double-bonded carbons in the ring. | ~1.35 Å |

| Hydrogen Bonding | Intermolecular interaction involving the hydroxyl group. | O-H···O=C interactions expected |

Chemical Reactivity and Mechanistic Pathways of 4 Hydroxy 3,5,6 Trimethyl 2h Pyran 2 One

Tautomerism and Keto-Enol Equilibria in Substituted 4-Hydroxypyrone Systems

The 4-hydroxy-2H-pyran-2-one scaffold exists in a state of equilibrium between two tautomeric forms: the 4-hydroxy (enol) form and the pyran-2,4-dione (keto) form. This keto-enol tautomerism is a fundamental characteristic of this class of compounds and significantly influences their reactivity. masterorganicchemistry.comnih.gov

The position of this equilibrium is sensitive to a variety of factors, including the nature of substituents on the pyranone ring, the solvent, and hydrogen bonding capabilities. masterorganicchemistry.comresearchgate.net For 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one, the enol tautomer is generally the predominant form. Quantum-chemical studies on related substituted pyrones indicate that the 4-hydroxy enol tautomer is more stable and its calculated vibrational spectra align well with experimental data. scifiniti.com The stability of the enol form can be attributed to factors like aromaticity and potential for intramolecular hydrogen bonding. masterorganicchemistry.com

Computational analyses using Density Functional Theory (DFT) have been employed to evaluate the thermodynamic parameters of such equilibria. scifiniti.comnih.gov Studies on similar heterocyclic systems show that the keto-enol equilibrium heavily favors one form over the other based on these influences. nih.gov For instance, in a study of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, calculations revealed that the 4-hydroxy enol form (A) is dominant, although the population of the keto tautomer (B) increases in nonpolar solvents, it does not exceed 13%. scifiniti.com This suggests that while the enol form of this compound is expected to be more stable, the equilibrium can be influenced by the surrounding medium. masterorganicchemistry.comscifiniti.com

| Factor | Influence on Equilibrium | Favored Tautomer (Generally) |

|---|---|---|

| Aromaticity | Stabilization of the cyclic π-system. masterorganicchemistry.com | Enol (4-Hydroxy) |

| Intramolecular H-Bonding | Formation of a stable six-membered ring via hydrogen bonding can stabilize the enol form. nih.govresearchgate.net | Enol (4-Hydroxy) |

| Solvent Polarity | The equilibrium can be solvent-dependent; nonpolar solvents may slightly increase the proportion of the less polar tautomer. masterorganicchemistry.comscifiniti.com | Enol (in most cases) |

| Substitution | Electron-donating or withdrawing groups on the ring can alter the relative stability of the tautomers. masterorganicchemistry.com | Varies |

Ring-Opening Transformations of the Pyranone Nucleus

The 2H-pyran-2-one ring is susceptible to transformations that lead to the opening of the heterocyclic nucleus. This reactivity is primarily due to the presence of multiple electrophilic centers within the molecule, making it a target for nucleophilic attack. clockss.org

The solvent environment plays a critical role in dictating the kinetics and mechanism of ring-opening reactions. Studies on the related spiropyran systems demonstrate a strong correlation between solvent polarity and the ease of ring-opening. duke.edudigitellinc.com Mechanochemical ring-opening of spiropyran to the more polar, zwitterionic merocyanine (B1260669) form is easier to trigger in polar solvents compared to nonpolar ones. digitellinc.com This is attributed to the stabilization of a polar transition state in polar media. digitellinc.com The ultrafast dynamics of spironaphthopyran ring-opening also show a dependency on the characteristics of the solvent, with solvent relaxation kinetics influencing the subsequent thermalization of the product. rsc.org For this compound, it can be inferred that polar, protic solvents would facilitate ring-opening reactions, particularly those involving charged intermediates or transition states, by stabilizing these species through solvation.

While direct decarboxylation of the 2H-pyran-2-one ring is not a primary reaction pathway under mild conditions, acid catalysis can promote transformations that may culminate in decarboxylation. Generally, acid-catalyzed decarboxylation of carboxylic acids proceeds via mechanisms that avoid the formation of high-energy intermediates like protonated carbon dioxide. nih.gov One potential pathway involves a hydrolytic mechanism where water adds to the protonated carboxyl (or in this case, lactone) group. nih.govresearchgate.net This is followed by cleavage of the C-O bond, which in the case of the pyranone ring would lead to a ring-opened intermediate. Subsequent rearrangement and elimination can then lead to the loss of CO2. For β-keto acids, decarboxylation proceeds readily through a cyclic, concerted transition state, forming an enol intermediate. masterorganicchemistry.com The 4-hydroxypyrone system shares features with β-dicarbonyl compounds, suggesting that under harsh acidic conditions, ring-opening followed by decarboxylation is a plausible transformation.

The 2H-pyran-2-one scaffold is vulnerable to nucleophilic attack at several electrophilic sites, namely the C2, C4, and C6 positions. clockss.orgresearchgate.net Such attacks often result in ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org

The reaction of 4-hydroxy-2H-pyran-2-ones with various nitrogen nucleophiles, such as ammonia (B1221849), amines, and hydrazines, typically leads to ring-opening followed by recyclization to afford substituted pyridones or other nitrogen-containing heterocycles. researchgate.netresearchgate.net For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with ammonia results in the formation of 4-hydroxy-6-methyl-2-pyridone. researchgate.net The initial step is the nucleophilic addition of the hydroxide (B78521) ion at the C2 vinylic carbon of the pyranone ring, which has been shown to be the rate-determining step. researchgate.net The presence of the hydroxyl group at C4 and the methyl groups at C3, C5, and C6 on this compound will modulate the reactivity of these electrophilic centers through electronic and steric effects.

Electrophilic and Nucleophilic Reactivity of the Pyranone Core

The pyranone core exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile.

Nucleophilic Reactivity: As heterocyclic aromatic enols, 4-hydroxy-2-pyrones possess significant acidity and can be deprotonated to form a nucleophilic enolate. nih.govbeilstein-journals.orgbeilstein-journals.org This nucleophilicity is centered on the oxygen at C4 and the carbon at C3. O-functionalization reactions are common, where the compound acts as an O-nucleophile. Efficient methods have been developed for this purpose, including the Mitsunobu reaction and oxa-Michael additions, which allow for the synthesis of complex 2-pyronyl ethers under mild conditions. nih.govbeilstein-journals.orgresearchgate.net Electrophilic attack can also occur at the C3 position, a reaction observed in the analogous 4-hydroxy-6-methyl-2-pyridone system. researchgate.net

Electrophilic Reactivity: The electrophilic nature of the pyranone core is demonstrated by its susceptibility to nucleophilic attack, as detailed in section 4.2.3. The carbonyl carbon (C2) and the vinylic carbons C4 and C6 are the primary electrophilic sites. clockss.orgresearchgate.net The attack of a nucleophile at these positions initiates reactions that can lead to substitution or, more commonly, ring-opening and rearrangement. clockss.org

Cycloaddition Reactions Involving 2H-Pyran-2-one Scaffolds

2H-Pyran-2-ones can function as diene components in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net This reactivity allows for the synthesis of complex carbocyclic and heterocyclic structures. The reaction typically involves the pyranone acting as a diene reacting with a dienophile, such as an alkyne. researchgate.net Computational and experimental studies have investigated the cycloaddition efficiency of 2H-pyran-2-one and its derivatives with strained alkynes. nsf.govacs.orgnih.gov These studies predict that decreased aromaticity in the pyranone substrate leads to higher reactivity. nsf.govacs.orgnih.gov The reaction proceeds effectively in various media, including aqueous buffers. nsf.gov The substitution pattern on the pyranone ring influences its reactivity as a diene. The presence of three methyl groups on the this compound ring will impact the electronic properties and steric accessibility of the diene system, thereby affecting the rate and regioselectivity of the cycloaddition reaction.

Retro-Diels-Alder Reactions: Mechanistic Insights and Substituent Effects

The retro-Diels-Alder (rDA) reaction is a thermally-driven pericyclic process that is the microscopic reverse of the Diels-Alder reaction. wikipedia.org For 2-pyrone derivatives, this reaction typically involves the fragmentation of the cyclohexene-like ring system into a diene and a dienophile. wikipedia.org In the case of partially saturated 2-pyrones, this process can lead to ring-opening and decarboxylation, yielding valuable biorenewable chemicals. rsc.orgresearchgate.net

Mechanistic Insights: The mechanism of the rDA reaction for 2-pyrones is highly dependent on the reaction conditions, particularly the solvent. rsc.org

In the gas phase or non-polar solvents (like n-hexane) , the reaction proceeds through a concerted, single-step mechanism. rsc.orgresearchgate.net

Substituent Effects: Substituents on the pyranone ring significantly influence the reactivity and activation barrier of the rDA reaction through both electronic and geometric (steric) effects. rsc.orgresearchgate.net

Electronic Effects : The rate of the Diels-Alder reaction is typically accelerated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.com Conversely, for the rDA reaction, the electronic nature of substituents on the pyrone ring affects the stability of the transition state. rsc.orgrsc.org Electron-donating groups at the C4 position have been observed to reduce the activation barrier. researchgate.net The reactivity can be correlated with the frontier molecular orbital (FMO) gap between the resulting diene and dienophile. rsc.orgresearchgate.net

Geometric Effects : The size and position of substituents can introduce steric hindrance, affecting the ease with which the molecule can achieve the necessary geometry for the rDA reaction. Methyl groups, for instance, can impose steric strain that influences the reaction barrier. rsc.orgresearchgate.net

| Compound | Substituents | Solvent | Mechanism | Calculated Ea (kJ mol⁻¹) |

|---|---|---|---|---|

| 5,6-dihydro-4-hydroxy-6-methylpyran-2-one (5DHHMP) | C4-OH, C6-Me | Water | Two-step (Zwitterionic) | 61 rsc.orgresearchgate.net |

| 5,6-dihydro-4-hydroxy-6-methylpyran-2-one (5DHHMP) | C4-OH, C6-Me | n-Hexane | Concerted | Higher than in water rsc.orgresearchgate.net |

| 5,6-dihydro-4-hydroxy-6-methylpyran-2-one (5DHHMP) | C4-OH, C6-Me | Gas-phase | Concerted | Higher than in water rsc.orgresearchgate.net |

| 6-methyl-3,6-dihydro-2H-pyran-2-one (4HMTHP) | C6-Me | Water | Concerted | - |

| 4,6,6-trimethyl-3,6-dihydro-2H-pyran-2-one (DTMP) | C4-Me, C6-Me, C6-Me | Water | Concerted | - |

Photochemical Transformations of 4-Hydroxypyrones

4-Hydroxypyrones are known to undergo distinct photochemical transformations upon irradiation with UV light. A key mechanistic feature for many 3-hydroxy- and 4-hydroxypyrones is an Excited State Intramolecular Proton Transfer (ESIPT) process. researchgate.net This initial step can lead to the formation of unstable intermediates that subsequently rearrange to form a variety of products. researchgate.net

For 3-hydroxypyran-4-one derivatives, the ESIPT process often promotes a contraction of the pyranone ring, leading to the formation of unstable α-hydroxy-1,2-diketone intermediates. researchgate.net These intermediates can then undergo further reactions, such as intramolecular cyclization, to yield complex polycyclic structures. researchgate.netresearchgate.net

While the specific photochemical behavior of this compound is not extensively detailed in the provided search results, the general reactivity of related hydroxypyrones suggests that irradiation would likely initiate transformations involving the hydroxyl group and the pyranone core. The presence of multiple methyl groups would influence the stability and subsequent reaction pathways of any photochemically generated intermediates. The transformations are sensitive to solvent and pH, as the deprotonation of the hydroxyl group in the excited state can compete with other photochemical pathways, potentially inhibiting the reaction. researchgate.net

| Reactant Type | Key Photochemical Process | Intermediate | Typical Product Class |

|---|---|---|---|

| 3-Hydroxypyran-4-ones | ESIPT-promoted ring contraction researchgate.netresearchgate.net | α-hydroxy-1,2-diketone researchgate.net | Cyclopenta[b]furanones, Dihydroxy-cyclopenta[b]pyridines researchgate.netresearchgate.net |

| 4-Hydroxybenzophenone (analogue) | Hydrogen abstraction, Excited-state deprotonation researchgate.netcollectionscanada.gc.ca | Phenoxyl radical, Anionic ground-state researchgate.netcollectionscanada.gc.ca | Photoreduction products |

| Pyrimidines with an allomaltol unit | 6π-electrocyclization researchgate.net | - | Dihydrobenzo[h]pyrano[2,3-f]quinazolines researchgate.net |

Catalytic Conversion Strategies for Pyranone-Based Compounds

The structural motifs found in pyranone natural products have inspired the development of various catalytic strategies for their synthesis and modification. nih.govnih.govacs.org These methods provide efficient access to highly functionalized and stereochemically complex molecules. nih.govnih.govacs.org

One prominent strategy involves the use of Lewis acids to mediate reactions that form the pyranone core. For instance, a Lewis acid-mediated Prins reaction between a chiral β-hydroxy-dioxinone and an aldehyde can produce tetrahydropyran-4-ones with excellent yield and stereoselectivity. nih.govnih.govacs.org This approach has been successfully applied in the total synthesis of complex natural products like neopeltolide (B1256781) and okilactiomycin. nih.govnih.govacs.org

Biomimetic catalytic approaches have also been developed. Inspired by the action of the enzyme chalcone (B49325) isomerase, bifunctional catalysts, such as thioureas derived from quinine, can be used to synthesize enantioenriched flavanones (a type of benzopyranone). nih.govnih.govacs.org These catalysts operate through hydrogen bonding and Brønsted base catalysis to facilitate isomerization and subsequent reactions in a single pot operation. nih.govnih.govacs.org

| Strategy | Catalyst Type | Example Catalyst | Reaction Type | Product Class |

|---|---|---|---|---|

| Lewis Acid Catalysis | Lewis Acid | Scandium triflate nih.gov | Prins Reaction / Cyclization nih.govnih.govacs.org | Tetrahydropyran-4-ones nih.govnih.govacs.org |

| Biomimetic Catalysis | Bifunctional H-bonding / Brønsted Base | Thioureas from quinine/quinidine nih.govnih.gov | Isomerization / Decarboxylation nih.govnih.gov | Enantioenriched Flavanones nih.govnih.govacs.org |

Theoretical and Computational Investigations of 4 Hydroxy 3,5,6 Trimethyl 2h Pyran 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties of molecules. nih.gov Calculations, often using functionals like B3LYP with basis sets such as 6-311G**, allow for the optimization of molecular geometry and the prediction of various chemical parameters. scifiniti.comscifiniti.com Such studies on 4-hydroxy-pyranone systems reveal that the pyran ring typically has a flat, planar structure due to electron conjugation. scifiniti.comscifiniti.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe a molecule's reactivity. wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

In studies of 4-hydroxy-pyranone analogues, both the HOMO and LUMO are typically localized on the pyran ring, indicating this is the primary site of chemical reactivity. scifiniti.comscifiniti.com The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For example, DFT calculations on (E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dione showed a HOMO-LUMO gap of 4.54 eV. nih.gov

Global reactivity descriptors, derived from the energies of these frontier orbitals, quantify various aspects of reactivity. These include chemical potential, hardness, softness, and the electrophilicity index. nih.gov Analysis of different tautomeric forms of pyranone derivatives shows that these descriptors can change significantly, altering the molecule's reactivity profile. scifiniti.com

Table 1: Representative Reactivity Descriptors for a 4-Hydroxy-pyran-2-one Analogue

| Descriptor | Value (Form A) | Value (Form B) |

|---|---|---|

| HOMO Energy (eV) | -6.12 | -6.50 |

| LUMO Energy (eV) | -1.58 | -1.80 |

| Energy Gap (eV) | 4.54 | 4.70 |

| Ionization Energy (eV) | 6.12 | 6.50 |

| Electron Affinity (eV) | 1.58 | 1.80 |

| Chemical Potential (μ) | -3.85 | -4.15 |

| Electrophilicity Index (ω) | 2.42 | 2.65 |

Data is illustrative and based on findings for analogous pyranone structures. nih.govscifiniti.com

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. DFT calculations can accurately reproduce the vibrational frequencies observed in Infrared (IR) and Raman spectra. scifiniti.comscifiniti.com Theoretical spectra are often generated by scaling the calculated frequencies to correct for systematic errors in the computational method. scifiniti.com Studies on 3-(3,3-dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one demonstrated excellent agreement between the experimental IR and Raman spectra and the spectra calculated for its most stable tautomeric form using the B3LYP/6-311G** level of theory. scifiniti.comscifiniti.com

Similarly, quantum chemical calculations can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. These predictions are valuable for confirming molecular structures and assigning experimental signals. For novel pyran-2-one derivatives, computed ¹H NMR data has shown good correlation with experimentally recorded values. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyranone Analogue

| Assignment | Experimental IR | Calculated IR | Experimental Raman | Calculated Raman |

|---|---|---|---|---|

| ν(OH) | ~3000 (broad) | 2985 | - | 2987 |

| ν(C=O) lactone | 1720 | 1715 | 1718 | 1712 |

| ν(C=C) | 1650 | 1645 | 1652 | 1648 |

| Ring Vibrations | 1560 | 1555 | 1565 | 1558 |

Frequencies are representative and based on data from analogous compounds. scifiniti.comscifiniti.com

DFT calculations are instrumental in exploring the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete potential energy surface for a reaction can be mapped. This allows for the determination of reaction energies (ΔE) and activation barriers (Ea), which are crucial for understanding reaction feasibility and rates. wikipedia.org For instance, in the study of tautomerization in pyranone systems, DFT is used to calculate the relative Gibbs free energies of different tautomers to determine their populations at equilibrium. scifiniti.com Intrinsic Reaction Coordinate (IRC) calculations can also be performed to confirm that a calculated transition state correctly connects the reactants to the products. researchgate.net These computational approaches are essential for elucidating reaction mechanisms, such as rearrangements and cycloadditions, that pyranones can undergo. wikipedia.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their conformational flexibility and interactions with their environment. semanticscholar.org An MD simulation tracks the positions and velocities of atoms in a system, governed by a force field that describes the potential energy. semanticscholar.org

For molecules like 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one, MD simulations can be used to explore the accessible conformational space by sampling different rotational states of its substituent groups (e.g., methyl, hydroxyl). Conformational studies on similar 4-hydroxy-2-pyrones have shown a marked preference for specific arrangements, such as an s-cis orientation of the 4-hydroxy group relative to the ring's double bond. ethz.ch

Furthermore, MD simulations explicitly model the surrounding environment, making them ideal for studying solvent interactions. By simulating the pyranone in a box of solvent molecules (like water or chloroform), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. semanticscholar.org These simulations can reveal how the solvent influences conformational preferences and the stability of different tautomeric forms. scifiniti.com For example, calculations have shown that the population of less stable tautomers of some pyranones can increase in nonpolar solvents. scifiniti.com

In Silico Mechanistic Pathway Elucidation for Pyranone Transformations

Computational chemistry provides a powerful platform for elucidating the detailed mechanisms of chemical reactions in silico. This involves using quantum chemical methods to identify all intermediates and transition states along a proposed reaction pathway. nih.gov

For pyranone systems, this approach has been used to understand various transformations, including synthesis and rearrangement reactions. researchgate.netnih.gov For example, DFT and NCI (Non-Covalent Interactions) analyses have been employed to explain the regioselectivity in the synthesis of 4H-pyran derivatives, showing how a catalyst can activate reactants through hydrogen bonding. nih.gov

In the context of pyran-2-one transformations, computational studies can clarify the mechanisms of ring-opening and rearrangement reactions that occur when the molecule is treated with various nucleophiles. researchgate.net By calculating the energy profile for each step, researchers can identify the rate-determining step and understand how substituents on the pyranone ring influence the reaction pathway. These in silico investigations are invaluable for predicting the products of new reactions and for designing more efficient synthetic routes. researchgate.net

Advanced Derivatization and Synthetic Applications of 4 Hydroxy 3,5,6 Trimethyl 2h Pyran 2 One

Synthesis of Diverse Nitrogen-Containing Heterocycles from Pyranone Precursors

The pyran-2-one nucleus is an excellent starting point for the synthesis of nitrogen-containing heterocycles. These transformations typically involve ring-opening by a nitrogen nucleophile, followed by an intramolecular cyclization and dehydration sequence, leading to stable aromatic heterocyclic systems. researchgate.net

The conversion of 4-hydroxy-2-pyrones into the corresponding 4-hydroxy-2-pyridone analogues is a fundamental and widely utilized transformation. This reaction is typically achieved by heating the pyrone with ammonia (B1221849) or primary amines. The mechanism involves a nucleophilic attack of the amine on the lactone carbonyl, leading to the opening of the pyranone ring to form an amide intermediate. Subsequent intramolecular cyclization via condensation between a ketone and the amide nitrogen, followed by elimination of a water molecule, yields the stable 6-membered pyridone ring.

For instance, the reaction of 4-aryl-6-trifluoromethyl-2H-pyran-2-ones with hydrazine (B178648) and hydroxylamine (B1172632) results in N-substituted 6-hydroxy-5,6-dihydro-2-pyridones through a rearrangement process. chemnet.com Similarly, dehydroacetic acid, a related 4-hydroxy-2-pyrone, can be converted to 4-hydroxy-6-methylpyridin-2(1H)-one. This general strategy underscores the utility of pyrones as synthons for substituted pyridones, which are themselves important scaffolds in medicinal chemistry. wikipedia.org

Furthermore, 4-amino-2-pyrones can be synthesized through specific cyclization strategies involving nitrogen-containing polyketide precursors, demonstrating another route to nitrogen-functionalized pyranones from acyclic starting materials. encyclopedia.pub

Table 1: Transformation of Pyranones to Pyridones This table is for illustrative purposes and shows a general transformation.

| Starting Pyranone | Reagent | Resulting Pyridone |

|---|---|---|

| 4-Hydroxy-2-pyrone | Ammonia (NH₃) | 4-Hydroxy-2-pyridone |

| 4-Hydroxy-2-pyrone | Primary Amine (R-NH₂) | 1-Alkyl/Aryl-4-hydroxy-2-pyridone |

The inherent reactivity of the 1,3-dicarbonyl-like functionality within the 4-hydroxy-2-pyrone structure allows for its conversion into five-membered heterocycles like pyrazoles and isoxazoles. researchgate.net This transformation is accomplished by reacting the pyrone with binucleophiles such as hydrazine (H₂N-NH₂) and its derivatives for pyrazole (B372694) synthesis, or hydroxylamine (H₂N-OH) for isoxazole (B147169) synthesis.

The reaction mechanism proceeds via an initial nucleophilic attack and ring-opening of the lactone, similar to the pyridone synthesis. The resulting open-chain intermediate then undergoes a second intramolecular condensation.

For Pyrazoles: Reaction with hydrazine first opens the ring. The terminal hydrazine nitrogen then attacks the ketone carbonyl, leading to cyclization and dehydration to form the pyrazole ring. researchgate.net

For Isoxazoles: Reaction with hydroxylamine follows a similar path. The oxime formed from the ketone then cyclizes by the attack of the hydroxyl group onto the ester carbonyl, yielding the isoxazole. researchgate.net

These methods provide a direct route from the pyrone core to highly substituted pyrazole and isoxazole derivatives, which are prevalent motifs in pharmacologically active compounds. mdpi.com Fused pyrazolo-pyrano-oxazole systems can also be synthesized, showcasing the versatility of these intramolecular cycloaddition strategies. mdpi.comnih.gov

Beyond simple heterocycles, 4-hydroxy-2-pyrones are valuable precursors for constructing more complex fused heterocyclic systems. Triazolopyrimidines, a class of compounds with diverse biological activities, can be synthesized from pyranone-derived intermediates. researchgate.netresearchgate.net

The synthesis is often a multi-step process. A common strategy involves first converting the pyran-2-one into a pyridone or an aminopyrimidine derivative as described previously. This intermediate, now containing the necessary nitrogen framework, can be further elaborated. For example, an aminopyrimidine can undergo reaction with reagents that provide the remaining atoms for the triazole ring, followed by cyclization to yield the fused triazolopyrimidine system. beilstein-journals.org Pyrano[3,2-c]quinoline derivatives have also been utilized as intermediates to access hetero-annulated triazolopyrimidine systems. nih.gov These synthetic routes highlight the role of pyranones as foundational scaffolds for building molecular complexity. researchgate.net

Conversion to Aliphatic Carboxylic Acid Derivatives (e.g., Sorbic Acid Analogs)

The pyranone ring can be opened to generate acyclic compounds, providing access to functionalized aliphatic carboxylic acid derivatives. mdpi.com A notable example is the potential conversion of 4-hydroxy-2-pyrones into sorbic acid (2,4-hexadienoic acid) analogs. This transformation is significant as it represents a pathway from biorenewable platform chemicals to valuable industrial chemicals. researchgate.net

The reaction typically involves hydrolysis and decarboxylation. For instance, triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one), a closely related compound, can undergo ring-opening and decarboxylation in the presence of water. researchgate.net The unsaturation within the pyrone ring facilitates nucleophilic attack by water, leading to the formation of an unstable intermediate that readily loses carbon dioxide to yield an open-chain keto-acid, which can be further transformed. researchgate.net This process demonstrates the potential of 2-pyrones to serve as precursors to important chemicals like 2,4-hexadienoic acid. researchgate.net

Applications in Polymer and Material Science through Pyranone-Derived Monomers

4-Hydroxy-2-pyrones are recognized as attractive biorenewable molecules that can serve as monomers for the synthesis of novel polymers. mdpi.combohrium.com Their potential as building blocks in polymer chemistry stems from the multiple reactive sites within their structure. researchgate.net The development of polymers from biomass-derived feedstocks is a critical goal for sustainable chemistry, and pyranones are promising candidates in this field. encyclopedia.pubbohrium.com

The functional groups on the pyrone ring allow for various polymerization strategies:

Ring-Opening Polymerization (ROP): The lactone functionality is susceptible to ROP, which would lead to the formation of polyesters with pendant functional groups derived from the original pyrone substituents.

Polycondensation: The hydroxyl group can be used in polycondensation reactions with other monomers containing complementary functional groups (e.g., carboxylic acids, isocyanates) to produce polyesters or polyurethanes.

Addition Polymerization: The conjugated double bonds in the pyrone ring can potentially participate in addition polymerization reactions.

These heterocycles are considered valuable precursors for creating a range of materials, leveraging their inherent chemical functionality to build diverse polymer architectures. mdpi.comresearchgate.net

Design and Synthesis of Complex Spirocyclic Systems incorporating Pyranone Moieties

Spirocycles, compounds containing two rings connected by a single common atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. nih.gov 4-Hydroxy-2-pyrones can be employed as key starting materials in the synthesis of complex spirocyclic systems where one of the rings is a pyran or a derivative thereof.

Several synthetic strategies can be envisioned for incorporating a pyranone moiety into a spirocyclic framework:

Intramolecular Cyclization: A side chain attached at the C3 or C5 position of the pyrone ring can be designed to undergo an intramolecular reaction, such as an aldol (B89426) condensation or a Michael addition, with one of the ring carbons to form the second ring of the spiro system.

Cycloaddition Reactions: The diene system of the pyranone can participate in [4+2] cycloaddition reactions where the dienophile is part of another ring, leading to a spirocyclic adduct.

Ring-Closing Metathesis: As demonstrated in the synthesis of related spirocyclic dihydropyrans, functional groups attached to the pyranone can be used in ring-closing metathesis reactions to form the spiro-fused ring. researchgate.net

The synthesis of such complex structures, including tetrahydrospiro[chroman-2,4′-pyran] derivatives, highlights the advanced applications of pyran-based chemistry in constructing unique and sterically demanding molecular architectures. researchgate.net

Development of Functional Molecules from Pyranone Scaffolds (e.g., Corrosion Inhibitors)

The structural framework of 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one, and pyranone scaffolds in general, presents a versatile platform for the development of specialized functional molecules. A significant area of application for these derivatives is in the field of corrosion inhibition, where their chemical attributes are harnessed to protect metallic surfaces from degradation in aggressive acidic environments. The efficacy of these organic compounds as corrosion inhibitors is largely attributed to the presence of heteroatoms (such as oxygen in the pyranone ring), π-electrons, and various functional groups that can be introduced through derivatization. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

Research into pyranone derivatives has demonstrated their potential as effective corrosion inhibitors for various metals, including mild steel and copper. nih.govresearchgate.netnih.gov The mechanism of inhibition typically involves the adsorption of the organic molecules onto the metal surface, a process that can be influenced by the inhibitor's concentration, the temperature, and the nature of the corrosive medium. nih.govresearchgate.net

A notable example of derivatization involves the synthesis of a Schiff base from 3-acetyl-4-hydroxy-6-methyl-(2H)pyran-2-one and 2,2'-(ethylenedioxy)diethylamine. nih.gov This modification introduces additional nitrogen atoms and a >C=N– group, which are known to enhance the adsorption process and, consequently, the inhibition efficiency. nih.gov The resulting molecule was investigated for its ability to protect mild steel in a 1 M HCl solution. nih.gov

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the performance of these inhibitors. nih.govresearchgate.net Potentiodynamic polarization studies can reveal whether an inhibitor acts as a cathodic, anodic, or mixed-type inhibitor, indicating its effect on the hydrogen evolution and metal dissolution reactions, respectively. researchgate.netsemanticscholar.org EIS provides insights into the resistance of the protective film formed on the metal surface. researchgate.net

The adsorption of these pyranone derivatives on the metal surface often follows established adsorption isotherms, such as the Langmuir model, which describes the formation of a monolayer of the inhibitor on the surface. nih.govresearchgate.netnih.gov This adsorption can occur through physical interactions (physisorption) or chemical bonding (chemisorption). nih.gov

The following table summarizes research findings on the corrosion inhibition performance of a Schiff base derived from a pyranone structure closely related to this compound.

Interactive Data Table of Corrosion Inhibition Efficiency

| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 | 25.3 | - |

| 1 x 10⁻⁵ | 9.6 | 62.1 |

| 5 x 10⁻⁵ | 6.8 | 73.1 |

| 1 x 10⁻⁴ | 4.3 | 83.0 |

| 5 x 10⁻⁴ | 2.0 | 92.1 |

| 1 x 10⁻³ | 1.2 | 95.3 |

This data is based on the study of a Schiff base derived from 3-acetyl-4-hydroxy-6-methyl-(2H)pyran-2-one on mild steel in 1 M HCl solution.

The data clearly indicates that as the concentration of the pyranone-derived Schiff base inhibitor increases, the corrosion rate of mild steel decreases significantly, leading to a substantial increase in inhibition efficiency, reaching over 95% at a concentration of 1 x 10⁻³ M. nih.gov This trend underscores the effectiveness of the adsorbed inhibitor layer in protecting the metal surface.

Quantum chemical calculations are also utilized to complement experimental findings by providing theoretical insights into the inhibitor's electronic properties and its interaction with the metal surface. nih.gov These computational studies can help identify the active sites in the molecule responsible for adsorption. nih.gov

Future Research Directions and Emerging Paradigms for 4 Hydroxy 3,5,6 Trimethyl 2h Pyran 2 One Chemistry

Development of Novel Biocatalytic Production Routes for Trimethyl-Substituted Pyranones

The pursuit of environmentally friendly and highly selective synthesis methods has put biocatalysis at the forefront of chemical manufacturing. nih.gov For trimethyl-substituted pyranones, leveraging enzymatic processes offers a promising alternative to traditional chemical synthesis. Future research in this area will likely focus on several key aspects:

Enzyme Discovery and Engineering: Identifying and engineering novel enzymes, such as polyketide synthases, that can accommodate substituted precursors to produce the trimethylated pyranone core. This involves screening microbial diversity and employing directed evolution to enhance enzyme activity, stability, and selectivity.

Whole-Cell Biocatalysis: Developing whole-cell biocatalytic systems that can convert simple feedstocks into 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one. nih.gov This approach can eliminate the need for costly enzyme purification and cofactor regeneration.

Metabolic Engineering: Genetically modifying microbial strains to optimize metabolic pathways for the overproduction of the target pyranone. This could involve upregulating precursor supply and downregulating competing pathways.

A comparative overview of potential biocatalytic strategies is presented in the table below.

| Biocatalytic Strategy | Advantages | Challenges |

| Isolated Enzymes | High purity of product, easier process control. | Cost of enzyme purification, potential for enzyme instability. |

| Whole-Cell Biocatalysis | No enzyme purification needed, cofactor regeneration is intrinsic. | Potential for side product formation, lower product concentrations. |

| Metabolic Engineering | High potential for titer and yield, can utilize simple feedstocks. | Complex and time-consuming to develop optimized strains. |

Exploration of Chemoenzymatic Synthesis Strategies

Combining the strengths of both traditional chemical synthesis and biocatalysis, chemoenzymatic approaches offer a powerful strategy for the synthesis of complex molecules. For this compound, this could involve:

Enzymatic Resolution of Racemic Precursors: Using enzymes to selectively resolve racemic chemical precursors, leading to the enantioselective synthesis of chiral pyranone derivatives.

Biocatalytic Functionalization: Employing enzymes to perform specific modifications on a chemically synthesized pyranone core. For instance, enzymes like laccases could be explored for selective oxidations or couplings. rsc.org

Tandem Catalysis: Designing one-pot reactions where a chemical catalyst and an enzyme work in concert to perform sequential transformations, improving process efficiency.

Integration of Green Chemistry Principles in Pyranone Synthesis and Functionalization

The principles of green chemistry are increasingly integral to modern chemical research. Future work on this compound should prioritize the development of sustainable synthetic and functionalization methods. Key areas of focus include:

Use of Renewable Feedstocks: Investigating the synthesis of the pyranone from biomass-derived starting materials.

Solvent Selection: Employing greener solvents such as water, supercritical fluids, or bio-based solvents to minimize environmental impact.

Catalysis: Favoring the use of heterogeneous, recyclable catalysts over stoichiometric reagents to improve atom economy and reduce waste.

Energy Efficiency: Exploring alternative energy sources like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption.

Systematic Structure-Reactivity Relationship Studies for Trimethyl-Substituted Pyranones

A fundamental understanding of the relationship between the structure of trimethyl-substituted pyranones and their chemical reactivity is crucial for designing new applications. Future research should involve:

Kinetic Studies: Performing detailed kinetic analyses of key reactions to quantify the electronic and steric effects of the trimethyl substitution pattern.

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model reaction mechanisms and predict reactivity. scifiniti.com This can provide insights into transition state geometries and activation energies.

Hammett Analysis: Applying Hammett-type analyses to a series of related pyranones to correlate reaction rates with substituent parameters, thereby elucidating electronic effects.

The following table outlines a potential experimental design for a structure-reactivity study.

| Pyranone Derivative | Reaction Studied | Kinetic Parameter Measured | Computational Analysis |

| This compound | Electrophilic Aromatic Substitution | Rate constant (k) | HOMO/LUMO energy levels, transition state analysis |

| 4-hydroxy-6-methyl-2H-pyran-2-one | Nucleophilic Acyl Substitution | Equilibrium constant (K) | Mulliken charge distribution |

| 4-hydroxy-3,5-dimethyl-2H-pyran-2-one | Oxidation | Reaction half-life (t1/2) | Bond dissociation energies |

Application of High-Throughput Experimentation in Discovery of New Pyranone Transformations

High-throughput experimentation (HTE) has revolutionized the process of reaction discovery and optimization by enabling the rapid screening of a large number of reaction conditions in parallel. nih.govresearchgate.net For this compound, HTE can be applied to:

Catalyst Screening: Rapidly evaluating a wide array of catalysts and ligands for a desired transformation, such as cross-coupling reactions.

Reaction Optimization: Systematically varying parameters like solvent, temperature, and reagent stoichiometry to quickly identify optimal reaction conditions.

Discovery of Novel Reactivity: Exploring uncharted chemical space by testing unconventional reagent combinations and reaction conditions.

The use of HTE platforms can significantly accelerate the discovery of new transformations and applications for trimethyl-substituted pyranones. researchgate.net

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Kinetic Analysis

The ability to monitor chemical reactions in real-time provides invaluable mechanistic and kinetic information. Future studies on the synthesis and functionalization of this compound will benefit from the application of advanced spectroscopic techniques:

In-situ NMR and IR Spectroscopy: These techniques allow for the continuous monitoring of the concentrations of reactants, intermediates, and products, providing a detailed picture of the reaction progress.

Raman Spectroscopy: This can be particularly useful for monitoring reactions in heterogeneous systems or in aqueous media.

Mass Spectrometry: Techniques like ReactIR and Probes Mass Spectrometry can provide real-time information on reaction intermediates and byproducts.

The data obtained from these techniques will be instrumental in optimizing reaction conditions and elucidating complex reaction mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using cyclic 1,3-diketones or α-ketoglutaric acid derivatives as precursors. For example, multi-component reactions involving aldehydes, amines, and acetylenedicarboxylates can yield pyran derivatives under controlled conditions (e.g., reflux in ethanol with catalytic acid) . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to favor cyclization over competing pathways. Characterization typically employs NMR and HRMS for structural confirmation .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for analogous pyran-2-ones . Complementary techniques include / NMR to confirm substituent positions and coupling constants, and HRMS for molecular weight validation. For diastereomeric mixtures, chiral HPLC or NOESY experiments resolve stereochemical ambiguities .

Q. What basic biological assays are suitable for preliminary evaluation of bioactivity?

- Methodological Answer : Antimicrobial activity can be assessed via disk diffusion or microdilution assays against Gram-positive/negative bacteria. Anticancer potential is tested using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves and IC values quantify potency, with controls for cytotoxicity (e.g., normal fibroblast cells) .

Advanced Research Questions

Q. How can reaction pathways be controlled to favor pyran-2-one formation over pyridinone derivatives in multi-component syntheses?

- Methodological Answer : Selectivity depends on the electronic nature of the aldehyde and the cyclic diketone. Electron-withdrawing substituents on the aldehyde favor pyran-2-ones via keto-enol tautomer stabilization, while electron-donating groups may shift equilibrium toward pyridinones. Solvent effects (e.g., polar aprotic solvents) and catalytic Lewis acids (e.g., ZnCl) further modulate outcomes .

Q. What strategies enhance diastereoselectivity in the synthesis of substituted pyran-2-one derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Cu(II)–bisphosphine complexes) can induce stereoselectivity. For example, using enantiopure diols or amino alcohols as ligands in cycloaddition reactions achieves >90% enantiomeric excess. Computational modeling (DFT) predicts transition-state geometries to guide catalyst design .

Q. How do structural modifications (e.g., acetyl/methyl groups) influence bioactivity, and how are conflicting data resolved?

- Methodological Answer : SAR studies compare analogs (e.g., 3-acetyl vs. 6-methyl derivatives) via systematic substitution. Conflicting bioactivity data may arise from assay variability (e.g., cell line specificity) or solubility issues. Redundant testing in orthogonal assays (e.g., enzymatic vs. cell-based) and pharmacokinetic profiling (e.g., LogP, metabolic stability) clarify mechanisms .

Q. What advanced techniques characterize intermolecular interactions of pyran-2-ones with biological targets?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., alanine scanning of protein active sites). Cryo-EM or co-crystallography provides atomic-resolution insights .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for pyran-2-one derivatives?

- Methodological Answer : Variability often stems from purification methods (e.g., column chromatography vs. recrystallization) or trace impurities (e.g., metal catalysts). Reproducibility is improved by strictly adhering to reported protocols, including solvent drying and inert atmospheres. Yield optimization via Design of Experiments (DoE) identifies critical parameters (e.g., reaction time, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.